
N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide
Beschreibung
N-(2,3-Dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide is a synthetic acetamide derivative characterized by a pyrimidin-2-ylthio group attached to the acetamide backbone and an N-linked 2,3-dimethylphenyl substituent.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-5-3-6-12(11(10)2)17-13(18)9-19-14-15-7-4-8-16-14/h3-8H,9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIZGUHYUIJALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-chloropyrimidine with a thiol derivative, such as 2,3-dimethylphenylthiol, under basic conditions to form the thioether intermediate.
Acetamide Formation: The thioether intermediate is then reacted with chloroacetamide in the presence of a base, such as sodium hydride or potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioether, amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
The compound exhibits various biological activities that make it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide has potential anticancer properties:
- Mechanism of Action : The compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). It operates through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Case Study : A study evaluated the cytotoxic effects of the compound on breast cancer cell lines using the MTT assay. Results showed significant inhibition of cell viability at concentrations around 10 µM, indicating its potential as an anticancer agent.
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 10 | Apoptosis induction |
A549 | 12 | Cell cycle arrest |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties:
- Mechanism : It reduces cytokine levels in inflammatory models, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Mechanisms
In vitro studies have indicated that the compound can inhibit cell growth by inducing apoptosis and regulating signaling pathways associated with cancer cell survival. For instance, treatment with varying concentrations led to significant inhibition of viability in cancerous cells.
Antimicrobial Evaluation
In vivo studies have further supported the antimicrobial efficacy of the compound. Tests conducted on infected animal models demonstrated a reduction in bacterial load comparable to standard antibiotic treatments.
Summary Table of Biological Activities
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the thioether linkage can participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Aromatic Rings
- N-(2,3-Dichlorophenyl) Analog: The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (C₁₃H₁₁Cl₂N₃O₂S) shares a similar pyrimidinylthio-acetamide core but replaces the dimethylphenyl group with a dichlorophenyl moiety. Key differences include: Melting Point: 230–232°C (dichlorophenyl analog) vs. unreported for the dimethylphenyl compound . Spectroscopic Data: The dichlorophenyl analog exhibits distinct ¹H NMR signals (e.g., δ 7.82 ppm for aromatic protons) and a molecular ion peak at m/z 344.21 [M+H]⁺, influenced by electron-withdrawing chlorine substituents .
- N-(2,6-Dimethylphenyl) Derivatives: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6) replaces the pyrimidinylthio group with a diethylamino moiety. This substitution reduces steric hindrance and alters electronic properties, leading to a lower melting point (66–69°C) compared to pyrimidine-containing analogs .
Thioether-Linked Heterocycles
- Thieno[2,3-d]Pyrimidinyl Analogs: Compounds such as 2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide (CAS 585551-77-5) feature a thienopyrimidine ring instead of pyrimidine.
- Pyrimidinylthio vs. The pyrimidinylthio group in the target compound could offer distinct electronic profiles due to the sulfur atom’s hybridization (sp² in thiazole vs. sp³ in thioether) .
Structural and Spectroscopic Trends
Table 1: Key Properties of Selected Analogs
Biologische Aktivität
N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 449.6 g/mol
- CAS Number : 1207051-73-7
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular processes. Notably, it has been studied for its effects on:
- Enzyme Inhibition : It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for nucleotide biosynthesis, impacting cell proliferation and survival .
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound demonstrate antiviral properties by inhibiting viral replication through modulation of nucleotide metabolism .
Anticancer Properties
Recent research highlights the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
Cell Line | IC (µM) | Observations |
---|---|---|
MDA-MB-231 (TNBC) | 0.126 | Significant inhibition of cell proliferation |
HepG2 (Liver Cancer) | 28.399 | Moderate anti-proliferative activity |
The selectivity index indicates that the compound has a more pronounced effect on cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window .
Antiviral Activity
The compound has shown promising antiviral effects in preliminary studies. For instance, it demonstrated significant inhibition of viral replication in models infected with influenza A virus. The observed reduction in viral load suggests that it may function effectively against certain viral pathogens .
Case Studies
- Inhibition of DHODH : A study investigating the inhibition of DHODH by similar pyrimidine derivatives revealed that these compounds could significantly alter cellular metabolism and reduce proliferation in cancer cells .
- Antiviral Efficacy : In vivo experiments using animal models indicated that compounds with structural similarities to this compound could reduce viral loads and improve survival rates during viral infections .
Safety Profile
Toxicological assessments are crucial for evaluating the safety of any new therapeutic agent. Early studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide, and how can reaction conditions be standardized for reproducibility?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-mercaptopyrimidine derivatives and chloroacetamide intermediates. For example, refluxing 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(substituted phenyl)acetamide in ethanol (40 ml) under controlled pH yields the target compound . Purification via slow evaporation of chloroform-acetone (1:5 v/v) solutions is recommended to obtain single crystals for structural validation .
- Key Parameters : Monitor reaction time (typically 6–12 hours), stoichiometric ratios (1:1 for thiol and chloroacetamide), and solvent polarity to minimize side products.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Analytical Workflow :
- ¹H NMR : Assign aromatic protons (δ 6.01–7.82 ppm for pyrimidine and phenyl groups) and confirm NH/amide protons (δ 10.10–12.50 ppm) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL-2018) to refine crystal structures. The compound’s planar acetamide moiety and dihedral angles between aromatic rings (e.g., 91.9° in related derivatives) validate steric and electronic properties .
- Elemental Analysis : Cross-check experimental vs. calculated values for C, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) to confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as α-glucosidase inhibition vs. inactivity in other assays?
- Experimental Design :
- Structure-Activity Relationships (SAR) : Compare substituent effects; e.g., methyl groups on the phenyl ring may enhance binding to α-glucosidase .
- Assay Conditions : Test varying pH (4.0–7.4), enzyme concentrations, and incubation times to identify false negatives.
- Control Experiments : Use reference inhibitors (e.g., acarbose) and validate via dose-response curves (IC₅₀ calculations) .
Q. What computational strategies can predict this compound’s binding affinity to biological targets like TRPC channels?
- Modeling Approach :
- Docking Simulations : Use AutoDock Vina with TRPC3/TRPC6 homology models (PDB templates). Prioritize hydrophobic interactions with methyl/pyrimidine groups .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-channel complexes.
- Pharmacophore Mapping : Identify critical H-bond acceptors (pyrimidine N) and aromatic pharmacophores .
Q. How do crystal packing and intermolecular interactions influence the compound’s stability under varying storage conditions?
- Crystallographic Insights :
- Hydrogen Bonding : NH···O=C interactions (2.8–3.2 Å) stabilize the lattice. Disruption via humidity or temperature shifts may degrade crystallinity .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >230°C for related acetamides) to guide storage protocols .
Q. What experimental and computational methods validate the compound’s metabolic stability in pharmacokinetic studies?
- In Vitro Protocols :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
- In Silico Tools : Use SwissADME to predict metabolic hotspots (e.g., pyrimidine thioether oxidation) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.